Copper aspirinate

説明

特性

CAS番号 |

23642-01-5 |

|---|---|

分子式 |

C36H28Cu2O16 |

分子量 |

843.7 g/mol |

IUPAC名 |

dicopper;2-acetyloxybenzoate |

InChI |

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4 |

InChIキー |

BXBJCCCIFADZBU-UHFFFAOYSA-J |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

正規SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

他のCAS番号 |

23642-01-5 |

同義語 |

copper aspirinate Cu-aspirinate cupric aspirin complex tetrakis-mu-acetylsalicylato-dicopper(II) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Copper Aspirinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of copper aspirinate, a compound of significant interest for its potential therapeutic applications. The document delves into its molecular architecture, physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it explores the compound's mechanism of action, offering insights for drug development professionals.

Introduction

This compound, also known by its IUPAC name dicopper;tetrakis(2-acetyloxybenzoate), is a coordination complex with the chemical formula C₃₆H₂₈Cu₂O₁₆.[1][2][3] It is recognized for its potential as a therapeutic agent, particularly in the treatment of rheumatoid arthritis.[1][3] The complexation of aspirin with copper(II) ions has been shown to enhance its anti-inflammatory properties.[4] This guide will provide a detailed exploration of its chemical nature.

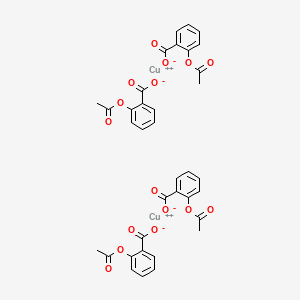

Chemical Structure and Properties

This compound is a bright blue crystalline solid with a molar mass of approximately 843.7 g/mol .[3][5] It is generally insoluble in water. The structure of this compound is a dimeric paddle-wheel complex, denoted as [Cu₂(asp)₄].[6][7] In this arrangement, two copper(II) ions are bridged by four aspirinate ligands. The structure of a dimethyl sulfoxide (DMSO) adduct, [Cu₂(asp)₄(DMSO)₂], has been elucidated through X-ray crystallography, providing precise details of its molecular geometry.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | dicopper;tetrakis(2-acetyloxybenzoate) | [1][5] |

| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][3] |

| Molar Mass | 843.7 g/mol | [5] |

| Appearance | Bright blue crystalline solid | [1][3] |

| Melting Point | Decomposes | [1] |

| Solubility | Insoluble in water | [1] |

Crystallographic Data

The crystal structure of the dimethyl sulfoxide (DMSO) adduct of this compound, [Cu₂(asp)₄(DMSO)₂], provides critical insights into the coordination environment of the copper centers and the overall molecular conformation. While the full crystallographic information file (CIF) is best accessed through crystallographic databases, a summary of key bond lengths and angles, as reported in the literature, is presented in Table 2. The structure reveals a dimeric unit where each copper atom is coordinated to four oxygen atoms from the carboxylate groups of the aspirinate ligands and one oxygen atom from a DMSO molecule, resulting in a square pyramidal geometry.

Table 2: Selected Crystallographic Data for [Cu₂(asp)₄(DMSO)₂]

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| Cu-Cu distance | Data not available in search results |

| Average Cu-O (carboxylate) bond length | Data not available in search results |

| Cu-O (DMSO) bond length | Data not available in search results |

| O-Cu-O bond angles (in basal plane) | Data not available in search results |

Note: Specific quantitative crystallographic data such as unit cell dimensions, precise bond lengths, and angles were not available in the provided search results. The existence of an X-ray structure for the DMSO adduct is confirmed.[6][8]

Spectroscopic Data

Infrared (IR) spectroscopy is a valuable tool for characterizing the vibrational modes of this compound and confirming the coordination of the aspirinate ligand to the copper center. A summary of the major FT-IR absorption bands and their assignments is provided in Table 3.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3090, 3080 | ν(C-H) |

| 1753 | Ester ν(C=O) |

| 1727 | Carboxyl ν(C=O) |

| 1406 | ν sym(C-O) |

| 1243 | ν asym(C-O) |

| 1200 | ν asym(C-O) |

| 500 | ν(Cu-O) |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, compiled from various sources to provide a standardized protocol for research purposes.

Synthesis of Copper(II) Aspirinate

The synthesis of this compound is typically achieved through the reaction of a soluble copper(II) salt with acetylsalicylic acid in an aqueous medium. The following protocol outlines a common method.

Materials:

-

Acetylsalicylic acid (Aspirin)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol (for washing, optional)

Procedure:

-

Preparation of Sodium Acetylsalicylate Solution:

-

Dissolve a slight molar excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. Effervescence will be observed due to the release of carbon dioxide.

-

Stir the solution until the acetylsalicylic acid is completely dissolved.

-

Filter the resulting solution to remove any unreacted acetylsalicylic acid.

-

-

Precipitation of this compound:

-

Prepare a separate aqueous solution of copper(II) sulfate pentahydrate.

-

Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution with constant stirring.

-

A bright blue precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with distilled water to remove any soluble impurities. An optional wash with ethanol can also be performed.

-

Dry the purified this compound in a desiccator or at a low temperature in an oven.

-

Workflow for the synthesis of this compound.

X-ray Crystallography

Single crystals of the DMSO adduct of this compound suitable for X-ray diffraction analysis can be obtained by dissolving the compound in DMSO and allowing the solvent to evaporate slowly over an extended period.[8] The crystal is then mounted on a goniometer and subjected to X-ray radiation. The diffraction data is collected and processed to solve and refine the crystal structure.

Infrared Spectroscopy

FT-IR spectra are typically recorded using the KBr pellet method. A small amount of the dried this compound sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Notably, this compound exhibits a greater selectivity for COX-2 over COX-1 compared to aspirin.[9][10]

Table 4: Inhibitory Activity of this compound and Aspirin on COX Enzymes

| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| This compound | 1.03 ± 0.15 mM | 0.32 ± 0.04 mM | 3.33 ± 0.89 | [9][10] |

| Aspirin | Data not available in search results | Data not available in search results | 0.42 ± 0.12 | [9] |

The enhanced selectivity of this compound for COX-2 is a significant advantage, as COX-1 is a constitutive enzyme involved in physiological functions, and its inhibition is associated with gastrointestinal side effects. The selective inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, allows for a more targeted anti-inflammatory response. The proposed mechanism involves the interaction of the this compound complex with the active site of the COX-2 enzyme.

Simplified pathway of COX-2 mediated inflammation and its inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The dimeric "paddle-wheel" structure is a key feature of this complex. The enhanced and more selective inhibitory activity of this compound on the COX-2 enzyme compared to aspirin highlights its potential as a promising anti-inflammatory agent with a potentially improved side-effect profile. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound in a research setting. Further investigation into the precise molecular interactions with its biological targets will be crucial for the continued development of this compound as a therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of aspirin and this compound with respect to gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 8. ovid.com [ovid.com]

- 9. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-aspirin complex inhibits cyclooxygenase-2 more selectively than aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Copper (II) Aspirinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of copper (II) aspirinate. The document details experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the chemical processes and structure.

Introduction

Copper (II) aspirinate, a coordination complex of copper with acetylsalicylic acid (aspirin), has garnered significant interest for its potential therapeutic applications, notably in the treatment of rheumatoid arthritis.[1][2][3][4][5][6] Its chemical formula is Cu₂(C₉H₇O₄)₄, with a molar mass of approximately 843.70 g/mol .[1][4][7] This guide outlines the prevalent methods for its synthesis and the analytical techniques employed for its characterization.

Physicochemical Properties

Copper (II) aspirinate typically presents as a bright blue crystalline solid.[1][3][8] It is known to be insoluble in water, ether, and hydrocarbons.[4][8]

Table 1: Quantitative Data for Copper (II) Aspirinate

| Property | Value |

| Molecular Formula | Cu₂(C₉H₇O₄)₄ |

| Molar Mass | 843.70 g/mol [1][4][7] |

| Appearance | Bright blue crystalline solid[1][3][8] |

| Melting Point | 248-255 °C (decomposes)[1][3][8] |

| Solubility | Insoluble in water, ether, hydrocarbons[4][8] |

Synthesis of Copper (II) Aspirinate

Several methods for the synthesis of copper (II) aspirinate have been reported, primarily involving the reaction of a copper (II) salt with acetylsalicylic acid or its sodium salt. Two common protocols are detailed below.

Protocol 1: From Copper (II) Sulfate and Sodium Aspirinate

This widely used method involves the initial preparation of sodium aspirinate, followed by its reaction with a copper (II) sulfate solution.[1][4][7][9]

Experimental Protocol:

-

Preparation of Sodium Aspirinate Solution:

-

Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.[1][3][4][7][9][10] The reaction is: 2C₉H₈O₄ + Na₂CO₃ → 2NaC₉H₇O₄ + H₂O + CO₂[7]

-

Stir the mixture until the effervescence of carbon dioxide ceases.[10]

-

Filter the solution to remove any unreacted acetylsalicylic acid.[1][3][7][9]

-

-

Synthesis of Copper (II) Aspirinate:

-

Prepare an aqueous solution of copper (II) sulfate.[10]

-

Slowly add the copper (II) sulfate solution to the sodium aspirinate solution with constant stirring.[7][10]

-

A bright blue precipitate of copper (II) aspirinate will form immediately.[1][3][7][10] The reaction is: 4NaC₉H₇O₄ + 2CuSO₄ → Cu₂(C₉H₇O₄)₄↓ + 2Na₂SO₄[1]

-

Continue stirring for a few minutes to ensure complete reaction.[10]

-

-

Purification:

Protocol 2: From Copper (II) Carbonate and Acetylsalicylic Acid

This direct method involves the reaction of acetylsalicylic acid with copper (II) carbonate.[2][5][6][12]

Experimental Protocol:

-

Reaction Mixture:

-

Addition of Copper (II) Carbonate:

-

Slowly and carefully add copper (II) carbonate (e.g., 3 g) to the hot suspension.[2][5][12] The addition should be gradual to control the effervescence of carbon dioxide gas.[2][5]

-

Observe the color change from the white acetylsalicylic acid and greenish-blue copper carbonate to the blue of copper (II) aspirinate.[2][12]

-

-

Completion and Isolation:

-

Purification:

Characterization of Copper (II) Aspirinate

The synthesized copper (II) aspirinate can be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the copper (II) aspirinate complex and confirming the coordination of the aspirinate ligand to the copper ion.

Table 2: Key IR Absorption Bands for Copper (II) Aspirinate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3090, 3080 | C-H stretching | [13] |

| 1753 | Ester C=O stretching | [13] |

| 1727 | Carboxyl C=O stretching | [13] |

| 1406 | Symmetric C-O stretching | [13] |

| 1243, 1200 | Asymmetric C-O stretching | [13] |

| 500 | Cu-O stretching | [13] |

The shifts in the carbonyl stretching frequencies of the ester and carboxyl groups compared to free aspirin are indicative of coordination to the copper (II) ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of a solvation species of Cu(II) with aspirin shows a maximum absorbance at a wavelength (λmax) of 293 nm.[14]

X-ray Crystallography

The definitive structure of copper (II) aspirinate has been determined by X-ray crystallography.[15] The structure reveals a dimeric unit, [Cu₂(asp)₄], where four aspirinate ligands bridge two copper atoms.[16]

Conclusion

The synthesis of copper (II) aspirinate can be reliably achieved through multiple straightforward protocols, yielding a characteristic blue crystalline product. The identity and structure of the complex can be unequivocally confirmed through a combination of spectroscopic and analytical techniques. This guide provides the foundational knowledge for researchers and professionals to synthesize and characterize this promising therapeutic agent.

References

- 1. Copper aspirinate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Copper_aspirinate [chemeurope.com]

- 4. Client Challenge [copper-chemistry.fandom.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]

- 8. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. scripturalphysics.org [scripturalphysics.org]

- 12. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper Aspirinate

Introduction

Copper aspirinate, also known as copper(II) acetylsalicylate, is a coordination complex formed between copper(II) ions and acetylsalicylic acid (aspirin).[1] This bright blue crystalline solid has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in treating conditions like rheumatoid arthritis.[2][3][4] Preclinical studies suggest that this compound may offer enhanced anti-inflammatory and antiulcer activities compared to aspirin alone, with a different safety profile.[5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a well-defined chemical entity with distinct physical and chemical characteristics. These properties are crucial for its handling, formulation, and application in various research and development settings.

General Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][3][8][9] |

| Molar Mass | 843.69 g/mol | [2][3][8][9] |

| Appearance | Bright blue crystalline solid | [1][2][3][8] |

| Odor | Odorless | [8] |

| Melting Point | 248–255 °C (decomposes) | [2][8] |

| Solubility | Insoluble in water, ether, and hydrocarbons. Sparingly soluble in dimethyl sulfoxide (DMSO). | [3][8][10] |

Crystallography and Molecular Structure

The three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. The compound crystallizes in a monoclinic system and is composed of binuclear units.[11] In these dimeric structures, four aspirinate ligands bridge two copper atoms.[11][12] These dimeric units are further linked through bonds between the copper atoms and the acetyl oxygen atoms of adjacent units, forming polymeric chains.[11]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁/c | [11] |

| Unit Cell Dimensions | a = 8.208 Å, b = 10.39 Å, c = 21.56 Å, β = 104.74° | [11] |

| Cu-Cu Distance | 2.617 Å | [11] |

| Average Cu-O (carboxylate) Distance | 1.963 Å | [11] |

| Cu-O (acetyl) Distance | 2.241 Å | [11] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing this compound involves a two-step aqueous precipitation reaction.[1] The first step is the conversion of acetylsalicylic acid to its more water-soluble sodium salt, followed by the reaction with a soluble copper(II) salt to precipitate the this compound.[2][3][10][13]

Materials:

-

Acetylsalicylic acid

-

Sodium carbonate or sodium bicarbonate

-

Copper(II) sulfate

-

Distilled water

-

Ethanol or isopropanol (for washing)

Procedure:

-

Preparation of Sodium Acetylsalicylate: An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate.[2] The excess acetylsalicylic acid is used to ensure all the carbonate is consumed, preventing the precipitation of copper carbonate in the next step.[4] The solution is then filtered to remove any undissolved acetylsalicylic acid.

-

Precipitation of this compound: A solution of copper(II) sulfate is added to the filtered sodium acetylsalicylate solution. A bright blue precipitate of this compound forms immediately.[2]

-

Purification: The precipitate is collected by vacuum filtration, washed with distilled water to remove any soluble impurities, and then washed with a solvent like ethanol or isopropanol to remove any unreacted acetylsalicylic acid.[10][14] The final product is dried to yield a fine, dark blue powder.[14]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the formation of this compound. The spectrum will show characteristic absorption bands for the carboxylate and acetate groups. Specifically, bands corresponding to the C=O stretching of both free and coordinated acetoxy groups can be observed.[15][16]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy of this compound solutions, typically in a solvent like methanol, can provide information about the electronic transitions within the complex.[15] The spectra can be used to study the coordination environment of the copper(II) ions.[17][18]

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities that are of interest to drug development professionals. Its anti-inflammatory and antioxidant properties are particularly noteworthy.

Anti-inflammatory Activity

Studies in animal models have shown that this compound exhibits potent anti-inflammatory effects, often superior to those of aspirin alone.[5][7] For instance, at a lower dose, this compound was found to have an equivalent or greater effect in reducing inflammation in models of xylene-induced ear swelling and carrageenan-induced paw edema compared to a higher dose of aspirin.[5]

Antioxidant Activity and Superoxide Dismutase (SOD)-Mimetic Action

A key aspect of this compound's biological profile is its ability to act as an antioxidant. It has been shown to possess superoxide dismutase (SOD)-mimetic activity, which means it can scavenge superoxide radicals, a type of reactive oxygen species (ROS).[6][19] ROS are implicated in the pathogenesis of various diseases, and their removal is a critical therapeutic strategy. In vivo studies have shown that oral administration of this compound can suppress ROS generation in the skin following UVA irradiation.[6][19]

This compound is a coordination complex with well-defined physical, chemical, and structural properties. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. The compound's enhanced anti-inflammatory and potent antioxidant activities make it a promising candidate for further investigation in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its potential in drug discovery and development.

References

- 1. Buy this compound | 23642-01-5 [smolecule.com]

- 2. Copper_aspirinate [chemeurope.com]

- 3. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiinflammatory activities of copper-aspirinate and aspirin in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]

- 9. copper(II) aspirinate [chembk.com]

- 10. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. youtube.com [youtube.com]

- 15. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Science of Copper Aspirinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and multifaceted pharmacological properties of copper aspirinate. From its initial synthesis to contemporary research, this document explores the compound's enhanced anti-inflammatory and antioxidant activities compared to its parent compound, aspirin. Detailed experimental protocols, quantitative data from key studies, and an examination of its proposed mechanisms of action, including its effects on the cyclooxygenase and NF-κB signaling pathways, are presented. The guide also addresses the ongoing debate regarding its gastrointestinal safety profile and outlines its pharmacokinetic properties. This document serves as a critical resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction: A Historical Perspective

The exploration of copper compounds for medicinal purposes has ancient roots, with early civilizations recognizing their therapeutic properties.[1][2] The modern investigation into copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) was significantly advanced by the pioneering work of John R.J. Sorenson. His research laid the groundwork for understanding that chelating NSAIDs with copper could enhance their therapeutic index, a concept that led to the development and extensive study of this compound, also known as copper(II) acetylsalicylate.[3][4]

This compound, a bright blue crystalline solid, is a chelate of copper(II) cations with acetylsalicylic acid.[5] It has been investigated for a range of therapeutic applications, most notably for the treatment of rheumatoid arthritis.[2][5] The primary hypothesis driving this research has been that the copper complex possesses superior anti-inflammatory activity and a more favorable safety profile, particularly concerning gastrointestinal side effects, compared to aspirin alone.[2] This guide will delve into the scientific evidence that has shaped our understanding of this intriguing compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from laboratory-grade procedures to more accessible "kitchen" methods. The most common laboratory synthesis involves the reaction of a copper(II) salt with an alkali metal salt of acetylsalicylic acid.

Standard Laboratory Synthesis Protocol

This protocol describes a common method for preparing this compound.

Materials:

-

Acetylsalicylic acid

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol or Isopropyl alcohol (for washing)

Equipment:

-

Beakers

-

Stirring hot plate and magnetic stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Preparation of Sodium Acetylsalicylate: An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate.[2][5] The use of sodium hydroxide is avoided as it can hydrolyze the acetylsalicylic acid.[2][5] The reaction proceeds with the evolution of carbon dioxide gas.

-

Filtration: The resulting solution is filtered to remove any unreacted acetylsalicylic acid.[5]

-

Precipitation: A solution of copper(II) sulfate is slowly added to the filtrate with constant stirring. This results in the immediate precipitation of bright blue crystals of this compound.[2][5]

-

Isolation and Purification: The precipitated this compound is collected by vacuum filtration, washed with distilled water, and then with a solvent like ethanol or isopropyl alcohol to remove any remaining impurities.[6]

-

Drying: The purified crystals are then dried.

Diagram of the Synthesis Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and aspirin on tissue copper, zinc, and iron concentrations following chronic oral treatment in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Copper Aspirinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper aspirinate, a coordination complex of copper and acetylsalicylic acid, has demonstrated significantly enhanced therapeutic properties compared to its parent compound, aspirin. This technical guide elucidates the multifaceted mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer activities. Through a comprehensive review of existing literature, this document details the biochemical pathways modulated by this compound, presents quantitative data on its efficacy, and provides an overview of the experimental protocols used to elucidate its functions. The guide aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics.

Introduction

This compound, also known as copper(II) acetylsalicylate, is a chemical complex that has garnered considerable interest for its potent pharmacological activities.[1] It has been shown to be more effective than aspirin in treating conditions such as rheumatoid arthritis.[2] The unique properties of this compound are attributed to the synergistic effects of both the copper ion and the aspirinate ligand, leading to a distinct and more potent mechanism of action compared to aspirin alone. This guide provides a detailed exploration of these mechanisms.

Anti-inflammatory Mechanism of Action

The enhanced anti-inflammatory effects of this compound are a cornerstone of its therapeutic potential.[3] This activity is primarily mediated through its interaction with the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Prostaglandins are key mediators of inflammation and are synthesized by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4] While aspirin non-selectively inhibits both COX-1 and COX-2, this compound exhibits a degree of selectivity towards COX-2.[5][6] This selective inhibition is believed to contribute to its improved gastric safety profile compared to aspirin.

The inhibitory action of this compound on COX enzymes has been quantified, demonstrating its greater potency against COX-2.[5]

Table 1: Inhibitory Concentration (IC50) of this compound and Aspirin on COX-1 and COX-2

| Compound | IC50 on COX-1 (mM) | IC50 on COX-2 (mM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | 1.03 ± 0.15 | 0.32 ± 0.04 | 3.33 ± 0.89 |

| Aspirin | 0.42 ± 0.12 | 1.00 ± 0.15 | 0.42 ± 0.12 |

Data sourced from Yakugaku Zasshi (2007).[5]

Experimental Protocol: COX Inhibition Assay

The selective inhibition of COX enzymes by this compound was determined using an endothelial cell model for COX-1 and a macrophage model for COX-2.[5]

-

COX-1 Inhibition: Evaluated by measuring the production of 6-keto-prostaglandin F(1alpha) (6-keto-PGF(1alpha)) in an endothelial cell culture.

-

COX-2 Inhibition: Assessed by measuring the production of prostaglandin E(2) (PGE(2)) in a macrophage cell culture.

The concentrations of 6-keto-PGF(1alpha) and PGE(2) were determined using appropriate immunoassays. The IC50 values were then calculated from the dose-response curves.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the central role of this compound in the inhibition of the prostaglandin synthesis pathway.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Antioxidant Mechanism of Action

A significant component of this compound's therapeutic profile is its potent antioxidant activity.[7][8] This is largely attributed to its ability to mimic the function of the endogenous antioxidant enzyme, superoxide dismutase (SOD).

Superoxide Dismutase (SOD)-Mimetic Activity

Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), are implicated in the pathogenesis of numerous diseases.[7] SOD enzymes catalyze the dismutation of superoxide into oxygen and hydrogen peroxide, thus mitigating oxidative stress. This compound has been shown to possess SOD-mimetic activity, effectively scavenging superoxide radicals.[7][8] This activity is thought to contribute to its anti-inflammatory and tissue-protective effects.[9]

The SOD-mimetic activity of this compound has been compared to other copper compounds.[7][8]

Table 2: Relative SOD-Mimetic Activity of Copper Compounds

| Compound | Relative SOD-Mimetic Activity |

|---|---|

| This compound (Cu₂(asp)₄) | > CuSO₄ and Copper Acetate |

| Copper Salicylate (Cu(sal)₂) | > this compound |

Data qualitatively sourced from Journal of Inorganic Biochemistry (2005).[7][8]

Experimental Protocol: SOD-Mimetic Activity Assays

The SOD-mimetic activity of this compound has been determined using several methods:[7][8]

-

Cytochrome c Method: This spectrophotometric assay measures the inhibition of cytochrome c reduction by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Electron Spin Resonance (ESR) Spectroscopy: ESR is used to directly detect and quantify the superoxide radical. The reduction in the ESR signal in the presence of this compound indicates its scavenging activity.

-

ESR Spin Trap Method: This technique involves the use of a spin trap to form a more stable radical adduct, which can be detected by ESR. The decrease in the adduct signal indicates superoxide scavenging.

Cellular Antioxidant Effects

In vitro studies have demonstrated that this compound protects cells from oxidative stress-induced damage. For instance, it has been shown to increase the survival of human keratinocyte cells (HaCaT) and normal dermal fibroblasts following UVB irradiation.[7] Furthermore, oral administration of this compound to hairless mice significantly suppressed ROS generation in the skin following UVA irradiation.[7][8]

Workflow: Assessing In Vivo Antioxidant Activity

The following diagram outlines the experimental workflow used to assess the in vivo antioxidant activity of this compound.

Caption: In Vivo Antioxidant Activity Assessment Workflow.

Anti-platelet and Antithrombotic Activity

This compound has demonstrated enhanced anti-platelet aggregation activity compared to aspirin, suggesting its potential in the prevention and treatment of thrombotic diseases.[10][11]

Mechanism of Anti-platelet Action

The anti-platelet effects of this compound are multifaceted and include:[10]

-

Inhibition of platelet cyclooxygenase: Similar to its anti-inflammatory action, this reduces the synthesis of thromboxane A₂, a potent platelet aggregator.

-

Inhibition of the release of active substances from platelets.

-

Promotion of plasma PGI₂ levels: PGI₂ (prostacyclin) is a vasodilator and an inhibitor of platelet aggregation.

In vivo studies in mice have shown that pretreatment with this compound markedly prolonged bleeding time and inhibited mortality induced by arachidonic acid.[11] In a cerebral ischemia model, it increased the survival of animals and the density of intact hippocampal cells.[11]

Anticancer Potential

Emerging evidence suggests that copper complexes, including those with NSAID ligands, may possess anticancer properties.[12][13] The proposed mechanisms for the anticancer activity of copper compounds are diverse and include:

-

Induction of Reactive Oxygen Species (ROS): Elevated ROS levels can lead to oxidative stress and trigger apoptosis in cancer cells.[12][13]

-

Inhibition of Angiogenesis: Copper is a cofactor for several angiogenic factors, and its dysregulation can impact tumor blood vessel formation.[12]

-

Induction of Cuproptosis: A recently identified form of copper-dependent cell death.[12]

-

DNA Interaction: Copper complexes can bind to DNA and cause breaks, leading to cell death.[12]

While the specific anticancer mechanisms of this compound are still under investigation, its ability to generate ROS and modulate inflammatory pathways suggests it could be a promising candidate for further research in this area.

Signaling Pathway: Potential Anticancer Mechanisms

The following diagram depicts potential signaling pathways through which copper-based compounds may exert their anticancer effects.

Caption: Potential Anticancer Mechanisms of this compound.

Pharmacokinetics

Pharmacokinetic studies in human volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound, helping to explain its enhanced efficacy compared to aspirin.[14][15]

Table 3: Pharmacokinetic Parameters of this compound (60 mg oral dose)

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 0.38 mg/L |

| Time to Maximum Concentration (Tmax) | 0.72 h |

| Plasma Half-life (t½) | 8.67 h |

| Clearance | 66.30 L/h |

| Volume of Distribution | 829 L/kg |

Data sourced from Biometals (2009).[14][15]

The longer half-life and large volume of distribution of this compound compared to aspirin likely contribute to its sustained therapeutic effects.

Conclusion

The mechanism of action of this compound is complex and multifaceted, involving enhanced and selective inhibition of COX-2, potent SOD-mimetic antioxidant activity, and promising anti-platelet and potential anticancer effects. The unique coordination of copper with aspirin not only improves its therapeutic index but also imparts novel pharmacological properties. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and related metallodrugs as superior therapeutic agents for a range of inflammatory, oxidative stress-related, and potentially neoplastic diseases. Further investigation into its cellular uptake, distribution, and specific molecular targets will be crucial in fully realizing its clinical potential.

References

- 1. Buy this compound | 23642-01-5 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Coordination of copper with aspirin improves its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "aspirin" of the new millennium: cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-aspirin complex inhibits cyclooxygenase-2 more selectively than aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound -- properties & preparation [rexresearch.com]

- 10. Coordination of copper with aspirin enhances its anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Application of this compound in Preventing and Treating Thromboembolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review | springermedizin.de [springermedizin.de]

- 13. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Copper Aspirinate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of copper aspirinate complexes, with a focus on their therapeutic potential. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, a coordination complex of copper and acetylsalicylic acid (aspirin), has garnered significant interest in the scientific community for its enhanced therapeutic properties compared to its parent drug, aspirin. This complex exhibits a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, anti-platelet, and anticancer effects, coupled with a reduced risk of gastrointestinal side effects commonly associated with aspirin. This guide delves into the core biological activities of this compound complexes, providing researchers and drug development professionals with the essential technical details to inform further investigation and potential clinical applications.

Synthesis of this compound

Several methods for the synthesis of copper(II) aspirinate have been reported. A common and straightforward approach involves the reaction of a copper(II) salt with sodium acetylsalicylate.

Detailed Synthesis Protocol

This protocol outlines the synthesis of copper(II) aspirinate from acetylsalicylic acid and copper(II) sulfate.[1][2][3]

Materials:

-

Acetylsalicylic acid

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol or Isopropyl alcohol (for washing)

Equipment:

-

Beakers

-

Stirring hot plate and magnetic stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Drying oven

Procedure:

-

Preparation of Sodium Acetylsalicylate:

-

Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. A 1-to-2 molar ratio of copper(II) salt to sodium acetylsalicylate is the target for the final reaction.[2] Using sodium hydroxide is not recommended as it can hydrolyze the acetylsalicylic acid.[3]

-

Stir the solution until the effervescence (release of CO₂) ceases, indicating the formation of sodium acetylsalicylate.

-

Filter the resulting solution to remove any unreacted acetylsalicylic acid.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of copper(II) sulfate.

-

Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution while stirring.

-

A bright blue precipitate of copper(II) aspirinate will form immediately.[3]

-

-

Purification of this compound:

-

Collect the precipitate by vacuum filtration.

-

Wash the crystals with distilled water to remove any soluble impurities.

-

Further wash the precipitate with a small amount of cold ethanol or isopropyl alcohol to remove any unreacted acetylsalicylic acid or other organic impurities.

-

Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

-

Synthesis Workflow

Anti-inflammatory Activity

This compound has consistently demonstrated superior anti-inflammatory activity compared to aspirin in various animal models.

In Vivo Anti-inflammatory Models

1. Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.

-

Protocol:

-

Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Animals are fasted overnight before the experiment.

-

This compound, aspirin, or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

-

2. Xylene-Induced Ear Edema in Mice: This model is used to assess topical and systemic anti-inflammatory effects.

-

Protocol:

-

Swiss albino mice (20-25 g) are used.

-

The test compound is administered orally or topically to the ear.

-

After a specific duration, a fixed volume (e.g., 0.03 mL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

-

After a set time (e.g., 15-30 minutes), the mice are euthanized, and circular sections of both ears are punched out and weighed.

-

The difference in weight between the right and left ear punches is taken as a measure of edema.

-

The percentage inhibition of edema is calculated.

-

3. Adjuvant-Induced Arthritis in Rats: This is a model for chronic inflammation, resembling rheumatoid arthritis.

-

Protocol:

-

Lewis or Wistar rats are used.

-

Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (FCA) into the footpad of the right hind paw.

-

The test compounds are administered daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

-

Paw volume is measured periodically.

-

At the end of the study, other parameters like arthritic score, body weight, and spleen weight can be assessed.

-

Quantitative Data: Anti-inflammatory Activity

| Model | Animal | This compound Dose | Aspirin Dose for Equivalent Effect | Reference |

| Carrageenan-induced paw edema | Rat | 25 mg/kg | ~100 mg/kg | [4] |

| Xylene-induced ear swelling | Mouse | 50 mg/kg | 200 mg/kg | [4] |

| Turpentine-elicited air pouch granuloma | Rat | 50 mg/kg | 200 mg/kg | [4] |

| Adjuvant-induced arthritis | Rat | Lower doses showed agonist action, higher doses showed antagonist action. | - | [5] |

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary anti-inflammatory mechanism of aspirin and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).

This compound has been shown to be a more selective inhibitor of COX-2 than aspirin. This selectivity may contribute to its enhanced anti-inflammatory effect and reduced gastrointestinal toxicity, as COX-1 is involved in maintaining the protective lining of the stomach.

COX-2 Signaling Pathway

NF-κB Signaling Pathway

The expression of the COX-2 gene is largely regulated by the transcription factor NF-κB. Pro-inflammatory stimuli activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including COX-2. While not directly demonstrated for this compound, many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which may contribute to its therapeutic effects. It has been shown to possess superoxide dismutase (SOD)-mimetic activity, scavenging superoxide radicals.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).

-

Add a fixed volume of the DPPH solution to each concentration of the test compound and standard.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

-

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Prepare different concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

-

Add the FRAP reagent to the test compounds and standards.

-

Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measure the absorbance of the resulting blue-colored solution at a specific wavelength (around 593 nm).

-

The antioxidant capacity is determined from a standard curve of Fe(II) concentrations.

-

Experimental Workflow for Antioxidant Assays

Anticancer Activity

Recent studies have highlighted the potential of copper complexes, including those with aspirin-like ligands, as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.

In Vitro Anticancer Assays

1. MTT Assay (Cell Viability):

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

2. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

-

Protocol:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

3. Caspase Activity Assays:

-

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells to release their contents.

-

Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7, LEHD for caspase-9).

-

Incubate the mixture to allow the activated caspases to cleave the substrate.

-

Measure the resulting fluorescence or absorbance.

-

The signal intensity is proportional to the caspase activity.

-

Quantitative Data: Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 48 | [6] |

| HeLa | Cervical Cancer | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 48 | [7] |

| HT-29 | Colorectal Adenocarcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 48 | [8] |

| A549 | Lung Carcinoma | Data not yet available for this compound specifically. Other copper complexes show activity in the low micromolar range. | 24, 72 | [9][10] |

Note: While the anticancer activity of this compound has been suggested, specific IC₅₀ values against a wide range of cancer cell lines are not yet well-documented in publicly available literature. The table indicates the potential for such activity based on studies of other copper complexes.

Mechanism of Anticancer Action: Induction of Apoptosis

Copper complexes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of ROS, which leads to mitochondrial dysfunction, release of cytochrome c, and activation of the caspase cascade.

Apoptosis Signaling Pathways

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in humans and animal models have provided insights into the pharmacokinetic profile of this compound.

Pharmacokinetic Parameters in Humans

A study in healthy human volunteers provided the following pharmacokinetic parameters after a single oral dose of 60 mg of copper(II) acetylsalicylate (CAS).[11][12]

| Parameter | Value | Unit |

| Cₘₐₓ (Maximum plasma concentration) | 0.38 | mg/L |

| tₘₐₓ (Time to reach Cₘₐₓ) | 0.72 | h |

| t₁/₂ (Half-life) | 8.67 | h |

| Cl (Clearance) | 66.30 | L/h |

| Vd (Volume of distribution) | 829 | L/kg |

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic data in animal models like rats and rabbits further elucidate the behavior of this compound in a biological system.

| Parameter | Animal | Value | Unit | Reference |

| t₁/₂ (Half-life) | Rabbit | 8.67 - 8.81 | h | [13] |

| Vd (Volume of distribution) | Rabbit | 829 - 837 | L/kg | [13] |

| Cl (Clearance) | Rabbit | 66.30 - 66.95 | L/h | [13] |

| Total Body Clearance (Aspirin) | Rat (Copper-deficient) | 37.9 ± 9.4 | mL/min/kg | [14] |

| Total Body Clearance (Aspirin) | Rat (Copper-sufficient) | 38.5 ± 13.9 | mL/min/kg | [14] |

| Volume of Distribution (Aspirin) | Rat (Copper-deficient) | 385.5 ± 110.3 | mL/kg | [14] |

| Volume of Distribution (Aspirin) | Rat (Copper-sufficient) | 397.1 ± 137.9 | mL/kg | [14] |

Note: Some of the available data for rats pertains to aspirin in the context of copper deficiency, which provides indirect insights.

Conclusion

This compound complexes exhibit a compelling range of biological activities that position them as promising candidates for further drug development. Their enhanced anti-inflammatory and antioxidant properties, coupled with a potentially improved safety profile over aspirin, warrant continued investigation. The emerging evidence of their anticancer potential through the induction of apoptosis opens new avenues for therapeutic applications. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the mechanisms of action and clinical utility of these fascinating compounds. Future research should focus on generating more comprehensive quantitative data on their anticancer efficacy against a broader panel of cell lines and further exploring the detailed molecular pathways involved in their biological effects.

References

- 1. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]

- 2. Copper(II) acetylsalicylate - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Unravelling the anticancer potential of a square planar copper complex: toward non-platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic study of copper (II) acetylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Copper at Extended Dose Levels of Copper (II)-acetylsalicylate and Pharmacokinetics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics in copper deficiency. I. Antiinflammatory activity of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Copper Aspirinate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper aspirinate (copper(II) acetylsalicylate), a compound of interest for its potential therapeutic applications, including in the treatment of rheumatoid arthritis. Due to its coordination complex nature, understanding its solubility in various solvents is critical for formulation development, analytical method development, and interpretation of biological studies.

Core Concepts in this compound Solubility

This compound is a bright blue crystalline solid.[1][2] Its solubility is a critical parameter influencing its bioavailability and therapeutic efficacy. The compound is generally characterized by its low solubility in aqueous solutions and many common organic solvents.[3]

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding has been established through various synthesis and purification procedures. The compound is consistently reported as being insoluble in water and acetone.[1] It is also described as insoluble in ether and hydrocarbons.[3] Several sources suggest that this compound is sparingly soluble in dimethyl sulfoxide (DMSO).

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Water | Insoluble[1][3] |

| Ethanol | Sparingly Soluble (inferred from use in synthesis) | |

| Methanol | Sparingly Soluble (inferred from use in synthesis) | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Acetone | Insoluble[1] | |

| Non-Polar | Ether | Insoluble[3] |

| Hydrocarbons | Insoluble[3] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed experimental protocol for the determination of the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is suitable for poorly soluble compounds and can be adapted for various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)

-

Buffer solutions of various pH values (if assessing pH-dependent solubility)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Methodologies

a. Preparation of Saturated Solution (Shake-Flask Method)

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

b. Sample Separation

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

c. Quantification of Dissolved this compound

The concentration of this compound in the filtrate can be determined using a suitable analytical technique.

i. UV-Vis Spectrophotometry

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).

-

Sample Analysis: Measure the absorbance of the filtered sample at the determined λmax. If necessary, dilute the sample with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

ii. High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where this compound absorbs. A validated HPLC method for aspirin and its metabolites can be adapted.[4]

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered and appropriately diluted sample into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing the peak area to the calibration curve.

Logical Relationships in Solubility Determination

The determination of solubility involves a series of dependent steps, where the outcome of each step influences the next. This logical flow ensures the accuracy and reproducibility of the results.

Caption: Logical steps in determining the solubility of a compound.

Conclusion

This technical guide outlines the known solubility characteristics of this compound and provides a detailed, adaptable protocol for its quantitative determination. While existing literature primarily offers qualitative descriptions, the methodologies presented here will enable researchers and drug development professionals to generate the precise, quantitative data necessary for advancing their work with this promising therapeutic agent. The provided workflows offer a clear visual representation of the experimental and logical processes involved in solubility assessment.

References

Spectroscopic Analysis of Copper(II) Aspirinate: An In-depth Technical Guide

Abstract: Copper(II) aspirinate, a coordination complex of copper and acetylsalicylic acid, has garnered significant interest for its enhanced therapeutic properties compared to its parent ligand, aspirin.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of copper(II) aspirinate using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Synthesis of Copper(II) Aspirinate

The synthesis of copper(II) aspirinate is typically achieved through the reaction of a soluble copper(II) salt with a salt of acetylsalicylic acid. The following protocol is a common and reliable method.[3]

Experimental Protocol: Synthesis

Materials:

-

Acetylsalicylic acid (Aspirin)

-

Sodium carbonate (Na₂CO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol (for washing, optional)

Procedure:

-

Preparation of Sodium Acetylsalicylate:

-

Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate. A typical reaction is: 2 HC₉H₇O₄ + Na₂CO₃ → 2 NaC₉H₇O₄ + CO₂ + H₂O.[3]

-

Carefully add the acetylsalicylic acid to the sodium carbonate solution, as the evolution of CO₂ gas can cause frothing.[4][5]

-

Stir the solution until the reaction is complete.

-

Filter the resulting solution to remove any unreacted, undissolved acetylsalicylic acid.[3]

-

-

Precipitation of Copper(II) Aspirinate:

-

Prepare a separate aqueous solution of copper(II) sulfate.

-

Slowly add the copper(II) sulfate solution to the filtered sodium acetylsalicylate solution while stirring.[5][6]

-

A bright blue precipitate of copper(II) aspirinate will form immediately.[3][5][6] The reaction is: 4 NaC₉H₇O₄ + 2 CuSO₄ → Cu₂(C₃₆H₂₈O₁₆)↓ + 2 Na₂SO₄.[3]

-

-

Purification and Drying:

-

Collect the blue crystals by vacuum filtration using a Büchner funnel.[4]

-

Wash the collected crystals with cold distilled water to remove soluble impurities.[7] An optional wash with a solvent like isopropanol or ethanol can be used to remove unreacted acetylsalicylic acid.[4]

-

Dry the purified product. This can be done in a low-temperature oven (e.g., ~50°C or 120°F) or by air drying.[4][7]

-

Spectroscopic Analysis: Methodologies

Spectroscopic analysis is crucial for confirming the identity and structural features of the synthesized copper(II) aspirinate.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the complex and confirm the coordination of the aspirinate ligand to the copper center.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind 1-2 mg of the dried copper(II) aspirinate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to eliminate interference from atmospheric CO₂ and water.

UV-Visible (UV-Vis) Spectroscopy Protocol

Objective: To analyze the electronic transitions within the complex, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer bands.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Solvent Selection: Choose a suitable solvent in which the complex is soluble and that does not absorb in the region of interest. Methanol or ethanol are commonly used.[1]

-

Solution Preparation: Prepare a dilute solution of copper(II) aspirinate of a known concentration.

-

Cuvette Preparation: Rinse a quartz cuvette with the chosen solvent and fill it to be used as the reference (blank). Fill a second quartz cuvette with the sample solution.

-

Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer.

-

Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 800 nm to cover both UV and visible regions.

Data Presentation and Interpretation

The quantitative data obtained from spectroscopic analyses are summarized below.

IR Spectroscopy Data

The IR spectrum of copper(II) aspirinate shows characteristic shifts compared to free aspirin, indicating coordination. The key absorption bands are detailed in Table 1. The coordination of copper to the carboxylate group is a primary indicator of complex formation.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3090, 3080 | Aromatic C-H Stretch | [8] |

| 1753 | Ester C=O Stretch | [8] |

| 1727 | Carboxyl C=O Stretch | [8] |

| 1406 | Symmetric C-O Stretch | [8] |

| 1243, 1200 | Asymmetric C-O Stretch | [8] |

| 500 | Cu-O Stretch | [8] |

| Table 1: Major Infrared Absorption Bands for Copper(II) Aspirinate. |

UV-Vis Spectroscopy Data

The UV-Vis spectrum provides insight into the electronic structure of the complex. The primary absorption maxima are presented in Table 2. The peak in the UV region is typically attributed to π-π* intraligand transitions, which may be shifted upon complexation.[9]

| Wavelength (λ_max) | Solvent | Reference |

| 293 nm | CPL | [10] |

| 296 nm | Water | [9] |

| Table 2: UV-Visible Absorption Maxima for Copper(II) Aspirinate. | ||

| CPL: Cloud Point Layer, a non-ionic micellar phase. |

Visualized Workflows and Structures

Diagrams are used to illustrate the experimental process and the structural relationship of the final compound.

Experimental Workflow

The overall process from synthesis to analysis is a sequential workflow.

Caption: Workflow from synthesis to spectroscopic analysis and confirmation.

Structural Coordination Diagram

Copper(II) aspirinate exists as a dimeric structure where two copper atoms are bridged by four aspirinate ligands.[1] This coordination is a key logical relationship defining the molecule.

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. Orally active antioxidative copper(II) aspirinate: synthesis, structure characterization, superoxide scavenging activity, and in vitro and in vivo antioxidative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper aspirinate - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Sciencemadness Discussion Board - Copper(II) Aspirinate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Copper(ii) Aspirinate :: Home Chem [home-chem.webnode.page]

- 7. scripturalphysics.org [scripturalphysics.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Mass and Formula of Copper Aspirinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper aspirinate, a coordination complex of copper(II) and acetylsalicylic acid, has garnered significant interest for its potential therapeutic applications, notably in the treatment of rheumatoid arthritis.[1][2][3] This technical guide provides a comprehensive overview of the determination of the molar mass and chemical formula of this compound. It includes detailed experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and illustrates the experimental workflow for verification of its fundamental chemical properties.

Chemical Formula and Molar Mass

This compound, also known as copper(II) acetylsalicylate or tetrakis-μ-acetylsalicylato-dicopper(II), is a distinct chemical entity with a well-established molecular structure.[4]

Chemical Formula

The empirical and molecular formula for this compound is C₃₆H₂₈Cu₂O₁₆ .[1][2][4][5] This formula indicates a dimeric structure containing two copper atoms.

Molar Mass

Based on its chemical formula, the calculated molar mass of this compound is approximately 843.7 g/mol .[1][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₂₈Cu₂O₁₆ | [1][2][4][5] |

| Molar Mass | 843.7 g/mol | [1][4][5] |

| Appearance | Bright blue crystalline solid | [1][2] |

| Solubility in Water | Insoluble | [1][2] |

| CAS Number | 23642-01-5 | [4] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the analytical techniques used to confirm its formula and molar mass.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: Reaction of Aspirin with Copper(II) Sulfate

This method involves the initial conversion of acetylsalicylic acid (aspirin) to a soluble salt, followed by precipitation with a copper(II) salt.

Materials:

-

Acetylsalicylic acid (C₉H₈O₄)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

Procedure:

-

An excess of acetylsalicylic acid is dissolved in an aqueous solution of sodium carbonate. The reaction produces sodium acetylsalicylate, carbon dioxide, and water.[5]

-

The solution is filtered to remove any unreacted acetylsalicylic acid.

-

A solution of copper(II) sulfate is then added to the filtrate.

-

A bright blue precipitate of this compound forms immediately.[1][5]

-

The precipitate is collected by filtration, washed with distilled water, and dried.

Method 2: Reaction of Acetylsalicylic Acid with Copper(II) Carbonate

This method involves the direct reaction of acetylsalicylic acid with copper(II) carbonate.

Materials:

-

Acetylsalicylic acid (C₉H₈O₄)

-

Copper(II) carbonate (CuCO₃)

-

Distilled water

-

Isopropyl alcohol

Procedure:

-

9 grams of acetylsalicylic acid are added to 75 mL of distilled water in a beaker with a magnetic stir bar.

-

The mixture is heated to boiling with stirring.

-

3 grams of copper carbonate are gradually added to the boiling mixture. Carbon dioxide will be released, so the addition should be done carefully to avoid overflow.[6]

-

The mixture is heated and stirred for an additional 5-10 minutes. A color change from the white of the aspirin and the green of the copper carbonate to the blue of the this compound will be observed.[6]

-

The mixture is allowed to cool, and the crude this compound is collected by vacuum filtration.

-

The crude product is washed with isopropyl alcohol to remove unreacted acetylsalicylic acid and other impurities.[6]

-

The purified this compound is then dried.

Characterization and Verification of Formula and Molar Mass

The following experimental techniques are crucial for the characterization of synthesized this compound and the verification of its chemical formula and molar mass.

Elemental Analysis:

-

Objective: To determine the mass percentages of carbon, hydrogen, and copper in the synthesized compound.

-

Methodology: A known mass of the dried this compound is subjected to combustion analysis to determine the percentages of carbon and hydrogen. The copper content can be determined by atomic absorption spectroscopy or other suitable methods. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed formula (C₃₆H₂₈Cu₂O₁₆).

Mass Spectrometry:

-

Objective: To determine the molecular weight of the this compound complex.

-